molecular formula C8H15NO2 B13201083 2-Methoxy-1-(piperidin-3-yl)ethan-1-one

2-Methoxy-1-(piperidin-3-yl)ethan-1-one

Cat. No.: B13201083
M. Wt: 157.21 g/mol
InChI Key: JYGGHIRSYJBYFI-UHFFFAOYSA-N
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Description

2-Methoxy-1-(piperidin-3-yl)ethan-1-one is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one typically involves the reaction of piperidine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(piperidin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-oxo-1-(piperidin-3-yl)ethan-1-one.

    Reduction: Formation of 2-methoxy-1-(piperidin-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-(piperidin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a phenyl group instead of a methoxy group.

    2-Methoxy-1-(piperidin-4-yl)ethan-1-one: Similar structure but with the piperidine ring substituted at a different position.

Uniqueness

2-Methoxy-1-(piperidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-methoxy-1-piperidin-3-ylethanone

InChI

InChI=1S/C8H15NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h7,9H,2-6H2,1H3

InChI Key

JYGGHIRSYJBYFI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CCCNC1

Origin of Product

United States

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